molecular formula C12H12N4O2 B12540964 cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzoate CAS No. 651769-13-0

cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzoate

Cat. No.: B12540964
CAS No.: 651769-13-0
M. Wt: 244.25 g/mol
InChI Key: VKTUXLVBGLIXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzoate is an organic compound that features a cyclopropylmethyl group attached to a benzoate moiety, which is further substituted with a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzoate typically involves the esterification of 4-(2H-tetrazol-5-yl)benzoic acid with cyclopropylmethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is refluxed to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The cyclopropylmethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The tetrazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The benzoate moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzoic acid.

    Reduction: Cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzylamine.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. This interaction is facilitated by hydrogen bonding and electrostatic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

    4-(2H-Tetrazol-5-yl)benzoic acid: Shares the tetrazole and benzoate moieties but lacks the cyclopropylmethyl group.

    Cyclopropylmethyl benzoate: Contains the cyclopropylmethyl and benzoate groups but lacks the tetrazole ring.

Uniqueness

Cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the presence of both the cyclopropylmethyl group and the tetrazole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

CAS No.

651769-13-0

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C12H12N4O2/c17-12(18-7-8-1-2-8)10-5-3-9(4-6-10)11-13-15-16-14-11/h3-6,8H,1-2,7H2,(H,13,14,15,16)

InChI Key

VKTUXLVBGLIXBW-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC(=O)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.